molecular formula C17H20N2O B2735351 N-methyl-2-(methylamino)-N-(2-phenylethyl)benzamide CAS No. 173867-26-0

N-methyl-2-(methylamino)-N-(2-phenylethyl)benzamide

Cat. No.: B2735351
CAS No.: 173867-26-0
M. Wt: 268.36
InChI Key: JAJBUOVWUCTBMY-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-N-(2-phenylethyl)benzamide is a natural product found in Glycosmis ovoidea and Glycosmis cochinchinensis with data available.

Scientific Research Applications

Exploration in Histone Deacetylase Inhibition

N-methyl-2-(methylamino)-N-(2-phenylethyl)benzamide has shown promise in the realm of cancer treatment through the inhibition of histone deacetylases (HDACs). Research on compounds such as MGCD0103, which is described as an orally active isotype-selective small molecule HDAC inhibitor, highlights the compound's ability to block cancer cell proliferation and induce apoptosis, showcasing its potential as an anticancer drug (Zhou et al., 2008).

Genotoxicity Studies

The compound's structural analogs have been evaluated for their genotoxic effects. Studies using the comet assay have revealed DNA damage in human lymphocytes exposed to related chemicals, suggesting the necessity for careful consideration of genotoxic effects in therapeutic applications (Chen et al., 2008).

Anticonvulsant Properties

Investigations into analogs of 4-amino-N-(1-phenylethyl)benzamide have unearthed insights into the structure-activity relationship for anticonvulsant efficacy. Changes to the amino group and the phenylethyl moiety significantly influence anticonvulsant potency, offering avenues for the development of new therapeutic agents for epilepsy (Clark & Davenport, 1987).

Stereochemistry and Conformational Studies

Stereochemical analysis of aromatic N-methylamides, including derivatives of this compound, has provided valuable information on the dynamic behavior of these compounds in solution and their conformations in crystal structures. Such studies are crucial for understanding molecular interactions and designing compounds with desired biological activities (Azumaya et al., 1995).

Radioligand Development

This compound derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET). These studies are instrumental in advancing our understanding of neurodegenerative diseases and developing diagnostic tools (Matarrese et al., 2001).

Properties

IUPAC Name

N-methyl-2-(methylamino)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-18-16-11-7-6-10-15(16)17(20)19(2)13-12-14-8-4-3-5-9-14/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJBUOVWUCTBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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